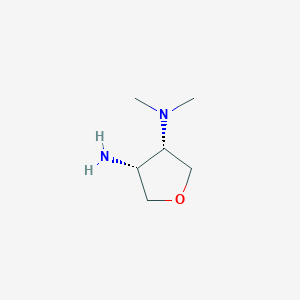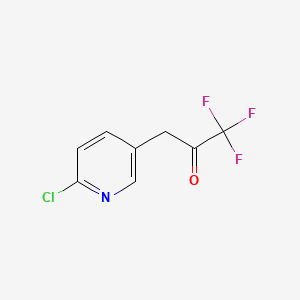
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1-ethynylcyclopropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene typically involves multiple steps:
Cyclopropylation: The addition of a cyclopropyl group can be performed using cyclopropylcarbinyl chloride in the presence of a strong base like sodium hydride (NaH).
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methylbenzene: Lacks the ethynylcyclopropyl group, resulting in different reactivity and applications.
2-(1-Ethynylcyclopropyl)-1-methylbenzene:
4-Bromo-2-methylbenzene: Lacks the ethynylcyclopropyl group, leading to different properties and applications.
Uniqueness
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is unique due to the presence of both the bromine atom and the ethynylcyclopropyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H11Br |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
4-bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene |
InChI |
InChI=1S/C12H11Br/c1-3-12(6-7-12)11-8-10(13)5-4-9(11)2/h1,4-5,8H,6-7H2,2H3 |
Clave InChI |
CQJUYRVVCHMDLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C2(CC2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


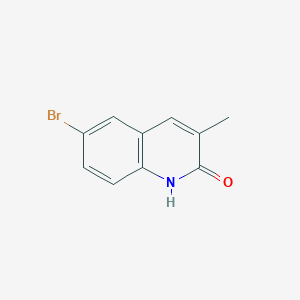

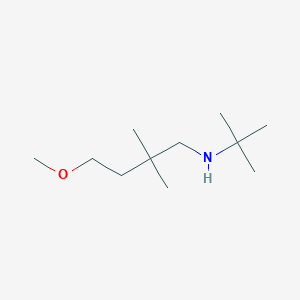

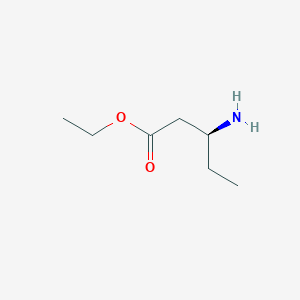
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
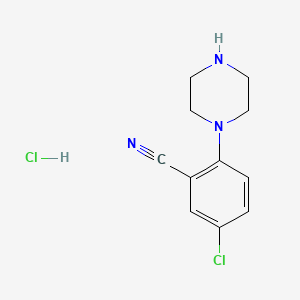

![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
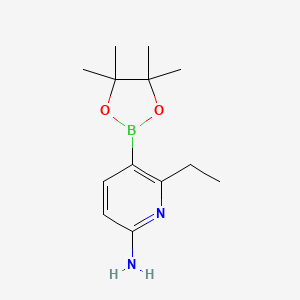
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
